molecular formula C18H15FN2OS2 B2862549 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide CAS No. 941922-66-3

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide

Cat. No. B2862549
CAS RN: 941922-66-3
M. Wt: 358.45
InChI Key: UZQWVDCAFZWOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazole class of compounds and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Anticonvulsant Activities

Research has indicated that alpha-acetamido-N-benzylacetamide derivatives, which include structures related to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide, show significant anticonvulsant activities. These compounds were found to offer excellent protection against seizures induced in mice models, with some derivatives providing effects comparable to phenytoin, a well-known anticonvulsant drug. This suggests their potential application in the development of new antiepileptic therapies (Kohn et al., 1993).

Antibacterial and Nematicidal Activities

N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising in vitro antibacterial activities against various bacterial strains. One such derivative demonstrated superior efficacy to existing antibacterial agents, highlighting its potential as a lead compound in designing new antibacterial drugs. Additionally, some derivatives exhibited excellent nematicidal activities, indicating their use in agricultural pest control (Lu et al., 2020).

Anticancer Activity

Several studies have focused on the synthesis of benzothiazole and thiazolopyrimidine derivatives for their potential anticancer activities. These compounds have been evaluated against various cancer cell lines, including lung, breast, and leukemia, showing promising results at low concentrations compared to reference drugs. This suggests a potential application in the development of novel anticancer therapies (Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One particular derivative showed significant inhibition of c-Src kinase, indicating its potential application in cancer therapy where Src kinase plays a role in disease progression (Fallah-Tafti et al., 2011).

Antimicrobial and Antituberculosis Activity

Some derivatives of 2-chloro-N-phenylacetamide have been evaluated for their antimicrobial activity, including docking studies on COX enzymes and in-vivo analgesic activity evaluation. These compounds have shown good to moderate activity against selected bacterial and fungal strains, suggesting their potential application in developing new antimicrobial agents. Additionally, some compounds exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQWVDCAFZWOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.